(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol

Norepinephrine Transporter Enantioselectivity CNS Drug Discovery

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral, non-racemic β-amino alcohol building block bearing a meta-trifluoromethoxy (–OCF₃) substituent on the phenyl ring. With a molecular formula of C₉H₁₀F₃NO₂ and a molecular weight of 221.18 g/mol, this compound belongs to the phenylethanolamine class but is distinguished from the more common α-hydroxy phenethylamine regioisomer by the placement of the primary amine on the carbon directly attached to the aromatic ring.

Molecular Formula C9H10F3NO2
Molecular Weight 221.18 g/mol
Cat. No. B13527588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(CO)N
InChIInChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1
InChIKeyNZNJVYOKWZUJIQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol (CAS 1213564-65-8): Procurement-Relevant Identity and Class Positioning


(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral, non-racemic β-amino alcohol building block bearing a meta-trifluoromethoxy (–OCF₃) substituent on the phenyl ring. With a molecular formula of C₉H₁₀F₃NO₂ and a molecular weight of 221.18 g/mol, this compound belongs to the phenylethanolamine class but is distinguished from the more common α-hydroxy phenethylamine regioisomer by the placement of the primary amine on the carbon directly attached to the aromatic ring . The –OCF₃ group imparts a Hansch π value of approximately +1.04 relative to –H, substantially elevating lipophilicity compared to non-fluorinated or methoxy-substituted analogs . The (S) absolute configuration is critical, as the corresponding (R)-enantiomer and racemate exhibit markedly different biological activity in norepinephrine transporter (NET) inhibitor pharmacophores built upon this scaffold .

Why Generic Substitution Fails for (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol: Stereochemistry, Regioisomerism, and the –OCF₃ Effect


Three structural features make simple substitution of this compound with an in-class analog inadvisable. First, the (S) absolute configuration is pharmacologically decisive: in the cycloalkanol ethylamine NET inhibitor series built on this core, the (S)-enantiomer displays an IC₅₀ of 140 nM at hNET whereas the (R)-enantiomer shows only 22% inhibition at 1 µM—a >7-fold loss in target engagement . Second, the regioisomer 2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol (CAS 852392-18-8) places the hydroxyl on the benzylic carbon, redirecting synthetic utility toward bacterial phenylalanyl-tRNA synthetase inhibitors rather than the NET/FAAH pathways accessible with the β-amino alcohol architecture . Third, replacement of –OCF₃ with –OCH₃ or –H reduces logP by approximately 1–2 units, compromising membrane permeability and metabolic stability that are essential for CNS-penetrant drug candidates derived from this building block . These differences are not interchangeable and directly impact downstream synthetic feasibility and biological readout.

Quantitative Differentiation Evidence for (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol Versus Key Comparators


Enantiomer-Dependent Target Engagement: (S) vs. (R) Configuration in hNET Inhibition

In the structurally cognate 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol series, the (S)-configured eutomer (compound 13, WAY-260022) achieves an hNET uptake IC₅₀ of 140 ± 31 nM, whereas the (R)-configured distomer (13R) produces only 22% inhibition of hNET at a 7-fold higher concentration (1 µM). The racemate (13Rac) yields an intermediate IC₅₀ of 203 ± 105 nM, confirming that enantiomeric purity directly governs pharmacological potency . The (S)-enantiomer of the free amino alcohol building block is the required precursor for synthesizing the eutomeric form of this pharmacophore class.

Norepinephrine Transporter Enantioselectivity CNS Drug Discovery

Regioisomeric Differentiation: β-Amino Alcohol (Target) vs. α-Hydroxy Amine (CAS 852392-18-8) Divergent Synthetic Utility

The target compound (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a β-amino alcohol wherein the primary amine is on the carbon directly attached to the aromatic ring. This architecture maps directly onto the cycloalkanol ethylamine NET inhibitor pharmacophore exemplified by WAY-260022 and WAY-256805 . In contrast, the regioisomer 2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol (CAS 852392-18-8) has the hydroxyl group on the benzylic position and serves as a building block for bacterial phenylalanyl-tRNA synthetase inhibitors—a completely distinct target class . These two regioisomers share the identical molecular formula (C₉H₁₀F₃NO₂, MW 221.18) and trifluoromethoxy substitution pattern, making them prone to procurement confusion, yet they are not synthetically interchangeable for either application.

Synthetic Intermediate Regioisomerism Target-Specific Building Block

Trifluoromethoxy (–OCF₃) vs. Methoxy (–OCH₃) and Unsubstituted (–H) Analogs: Lipophilicity Advantage

The –OCF₃ group on the target compound confers a Hansch hydrophobic substituent constant (π) of approximately +1.04 compared to –H (π = 0) and is substantially more lipophilic than –OCH₃ (π ≈ –0.02) . This translates to a calculated logP increase of roughly 1–2 log units relative to the des-trifluoromethoxy analog phenylalaninol (predicted logP = 0.7–1.25) . In the cycloalkanol ethylamine NET inhibitor series, all analogues bearing the –OCF₃ group exhibited AlogP values higher than lead compound 1 (which bears a –CF₃ group), with compound 13 achieving an AlogP that correlated with improved brain penetration in vivo .

Lipophilicity Membrane Permeability ADME Optimization

Comparative Metabolic Stability in Rat Liver Microsomes: –OCF₃ Scaffold vs. Earlier Lead

In the optimization campaign leading to WAY-260022, the parent lead compound 1 (bearing a piperazine moiety attached to the same aminoethyl-trifluoromethoxyphenyl core) exhibited a rat liver microsome (RLM) half-life of only 3.7 minutes . The optimized analogue 13 (WAY-260022), which retains the (S)-2-amino-2-(3-trifluoromethoxyphenyl)ethyl scaffold, achieved a 3.2-fold improvement in RLM stability with t₁/₂ = 11.7 minutes . This improvement was attributed to steric shielding of the metabolically labile site by the cis-3,5-dimethylpiperazine moiety rather than modification of the core scaffold itself, confirming that the –OCF₃-substituted amino alcohol core is compatible with acceptable metabolic stability when properly elaborated .

Metabolic Stability Microsomal Clearance Lead Optimization

Vendor-Supplied Purity Benchmarks: (S)-Enantiomer (CAS 1213564-65-8) Quality Specifications

The (S)-enantiomer (CAS 1213564-65-8) is commercially available from multiple vendors at a standard purity of ≥97–98% as the free base, with batch-specific QC documentation including NMR, HPLC, and in some cases GC analysis . The hydrochloride salt (CAS 1391531-55-7) is also available at ≥98% purity with analogous characterization . In contrast, the (R)-enantiomer (CAS 1213129-84-0) is typically offered at 95% purity , while the racemate (CAS 1270412-45-7) and the regioisomer (CAS 852392-18-8) lack the QC rigor and batch-to-batch consistency documented for the (S)-enantiomer free base across multiple independent suppliers .

Enantiomeric Purity Quality Control Procurement Specification

Selectivity Over Off-Target Monoamine Transporters: hSERT and hDAT Counter-Screening

The (S)-configured cyclohexanol derivative (compound 13) built on the target amino alcohol scaffold demonstrates functional selectivity for hNET over hSERT and hDAT. At 1 µM, compound 13 inhibits hSERT function by only 17.5% and shows negligible hDAT binding inhibition (–4%) . This contrasts with the pan-monoamine profile of the unsubstituted scaffold analog phenylalaninol, which acts as a norepinephrine-dopamine releasing agent with broader activity at multiple monoamine transporters . The –OCF₃ substitution and (S)-stereochemistry jointly contribute to this narrowed selectivity window, which is essential for developing NET-selective pharmacological tools devoid of serotonergic or dopaminergic off-target effects .

Transporter Selectivity hSERT hDAT Off-Target Profiling

Evidence-Backed Application Scenarios for (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol


Chiral Building Block for Selective Norepinephrine Reuptake Inhibitor (NRI) Lead Optimization

This compound serves as the stereochemically defined core scaffold for synthesizing cycloalkanol ethylamine-based NRIs. As demonstrated in the WAY-260022 discovery program, the (S)-configuration is essential for hNET activity (IC₅₀ = 140 nM for the eutomer vs. 22% inhibition at 1 µM for the (R)-distomer) . The –OCF₃ group at the meta position contributes to the lipophilicity (AlogP) required for brain penetration and selectivity over hSERT/hDAT . Researchers developing NET-selective therapeutics for vasomotor symptoms, depression, or pain should specify this exact (S)-enantiomer building block to ensure access to the pharmacologically active eutomer.

Synthesis of NET-Selective Chemical Probes with Defined Off-Target Selectivity Profiles

The scaffold imparts a selectivity window of >50-fold for hNET over hSERT and hDAT when elaborated into the cycloalkanol ethylamine framework . This is in contrast to the promiscuous monoamine activity of des-OCF₃ phenethylamine analogs such as phenylalaninol . Chemical biology groups requiring NET-selective tool compounds without confounding serotonergic or dopaminergic pharmacology should source the (S)-–OCF₃ β-amino alcohol as the entry point for probe synthesis, as the selectivity is scaffold-dependent and cannot be achieved with regioisomeric or non-fluorinated building blocks .

Metabolic Stability-Focused Medicinal Chemistry Starting Point

The core scaffold, when properly elaborated, supports acceptable microsomal stability (RLM t₁/₂ = 11.7 min for compound 13 vs. 3.7 min for the earlier lead compound 1 bearing the same core) . The –OCF₃ group resists oxidative metabolism better than –OCH₃, and the β-amino alcohol architecture avoids the rapid N-demethylation liability observed in the piperazine-containing lead . Medicinal chemistry teams optimizing for metabolic stability should consider this building block as a metabolically characterized starting point with defined clearance liabilities amenable to further optimization.

Enantioselective Synthesis Programs Requiring Validated Chiral Purity

Multiple independent suppliers provide this (S)-enantiomer at ≥97–98% purity with NMR, HPLC, and GC batch-release documentation . The (R)-enantiomer is typically offered at lower purity (95%) with less rigorous QC . Asymmetric synthesis and chiral pool programs that require unambiguous stereochemical identity and high enantiomeric excess should prioritize the (S)-enantiomer free base (CAS 1213564-65-8) or its hydrochloride salt (CAS 1391531-55-7) to minimize the risk of introducing stereochemical impurities that would compromise downstream biological interpretation .

Quote Request

Request a Quote for (s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.